

Methyl Gallate: A Comprehensive Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: Methyl Gallate

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Introduction

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with a growing reputation in the scientific community for its diverse pharmacological activities. Exhibiting antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, **methyl gallate** is a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of **methyl gallate** and detailed methodologies for its isolation and purification.

Natural Sources of Methyl Gallate

Methyl gallate is biosynthesized in a variety of plants, where it plays a role in defense mechanisms and as a precursor to more complex tannins. Its presence has been identified in a range of plant families. Some of the most notable natural sources are detailed below.

Table 1: Prominent Natural Sources of **Methyl Gallate**

Plant Species	Family	Plant Part	Reference(s)
Galla rhois (Rhus chinensis)	Anacardiaceae	Galls	[1][2][3]
Toona sinensis	Meliaceae	Leaves	[4][5][6]
Acer species (e.g., A. saccharinum)	Aceraceae	Leaves	[7][8][9]
Terminalia myriocarpa	Combretaceae	Fruits, Leaves	
Geranium niveum	Geraniaceae	Whole Plant	
Paeonia anomala	Paeoniaceae	Fruits	
Diospyros celebica (Ebony)	Ebenaceae	Leaves	[10]
Givotia rottleriformis	Euphorbiaceae	Seed Coats	[11]
Labisia pumila	Primulaceae	Leaves	[12]
Peltiphyllum peltatum	Saxifragaceae	Leaves	[13]

Isolation and Purification of Methyl Gallate

The isolation of **methyl gallate** from its natural sources typically involves solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. The choice of solvent and chromatographic method can significantly impact the yield and purity of the final product.

Experimental Protocols

This section provides detailed experimental protocols for the isolation of **methyl gallate** from three prominent natural sources.

Protocol 1: Isolation of **Methyl Gallate** from Galla rhois[1][2][3]

- Extraction:

- Air-dried and powdered galls of *Galla rhois* are extracted with ethanol (EtOH) at room temperature.
- The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
 - The EtOAc fraction, which is typically rich in **methyl gallate**, is collected and concentrated.
- Column Chromatography:
 - The EtOAc fraction is subjected to silica gel column chromatography.
 - The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) in a ratio that is progressively changed (e.g., from 5:1:1 to 7:3:1, v/v/v, using the lower layer).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification and Identification:
 - Fractions containing the compound of interest are combined and concentrated.
 - The purified **methyl gallate** is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation of **Methyl Gallate** from *Toona sinensis* Leaves^{[4][5]}

- Extraction:
 - Dried and powdered leaves of *Toona sinensis* are extracted with methanol (MeOH).

- The methanol extract is concentrated to yield a crude extract.
- Column Chromatography (Initial Separation):
 - The crude extract is applied to a silica gel column.
 - Elution is performed with a gradient of n-hexane and ethyl acetate, with increasing polarity.
 - Fractions with similar TLC profiles are combined.
- Column Chromatography (Fine Purification):
 - The combined fractions are further purified on a silica gel column using a gradient of methylene chloride and ethyl acetate.
- Crystallization:
 - The purified fraction is recrystallized from n-hexane to yield white, needle-like crystals of **methyl gallate**.
 - The purity is confirmed by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Isolation of **Methyl Gallate** from Acer Species Leaves^[7]^[14]

- Extraction:
 - Dried leaves of Acer species are extracted with either ethanol or methanol. Methanolic extracts have been reported to yield a higher amount of **methyl gallate**.^[7]
- Fractionation and Purification:
 - The crude extract is subjected to bioassay-guided fractionation, often involving column chromatography over silica gel or Sephadex LH-20.
 - A typical elution for silica gel could involve a gradient of chloroform and methanol.
 - Further purification can be achieved using preparative TLC or HPLC.
- Identification:

- The structure of the isolated compound is elucidated using spectroscopic techniques (NMR, MS).

Quantitative Data

The yield and purity of isolated **methyl gallate** can vary significantly depending on the plant source and the extraction and purification methods employed.

Table 2: Quantitative Yield and Purity of **Methyl Gallate** from Various Sources

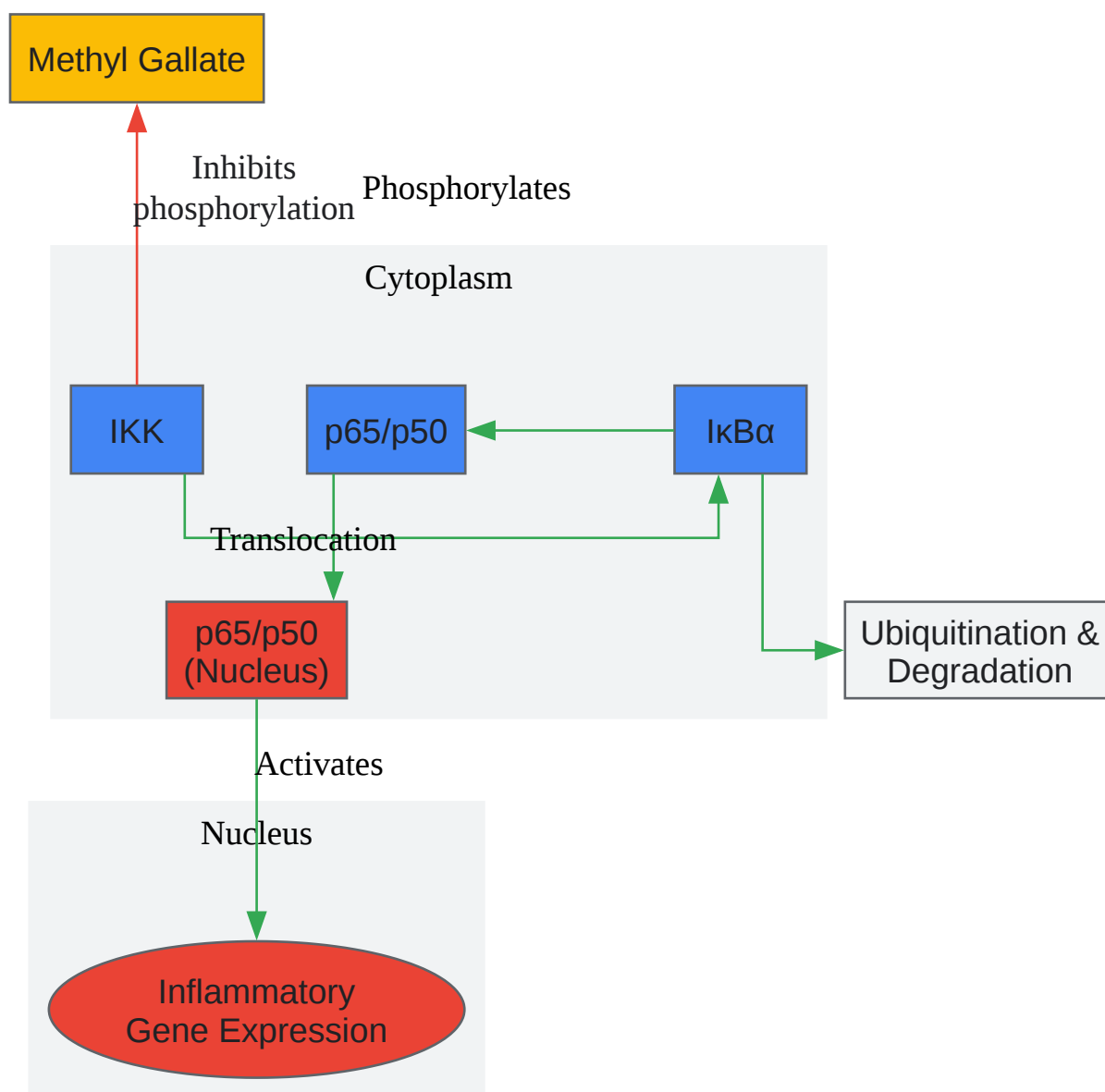
Plant Source	Extraction Solvent	Purification Method	Yield	Purity	Reference(s)
Toona sinensis	Methanol	Silica Gel Column Chromatography, Recrystallization	42 mg from 10.028 g of extract	>95%	[5]
Helicteres hirsuta	Methanol	HPLC	8.569 ± 0.462 mg/g of extract	Not specified	[15]
Givotia rottleriformis	Methanol	Silica Gel Column Chromatography, RP-HPLC	10 mg/g (Dry Weight)	Not specified	[11]
Diospyros celebica	Methanol	Silica Gel Column Chromatography, Preparative TLC	9.5 mg from 1800 g of leaves	Not specified	[10]

Signaling Pathways Modulated by Methyl Gallate

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of **methyl gallate**. It has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of the inflammatory response. **Methyl gallate** has been demonstrated to inhibit this pathway.[16][17]

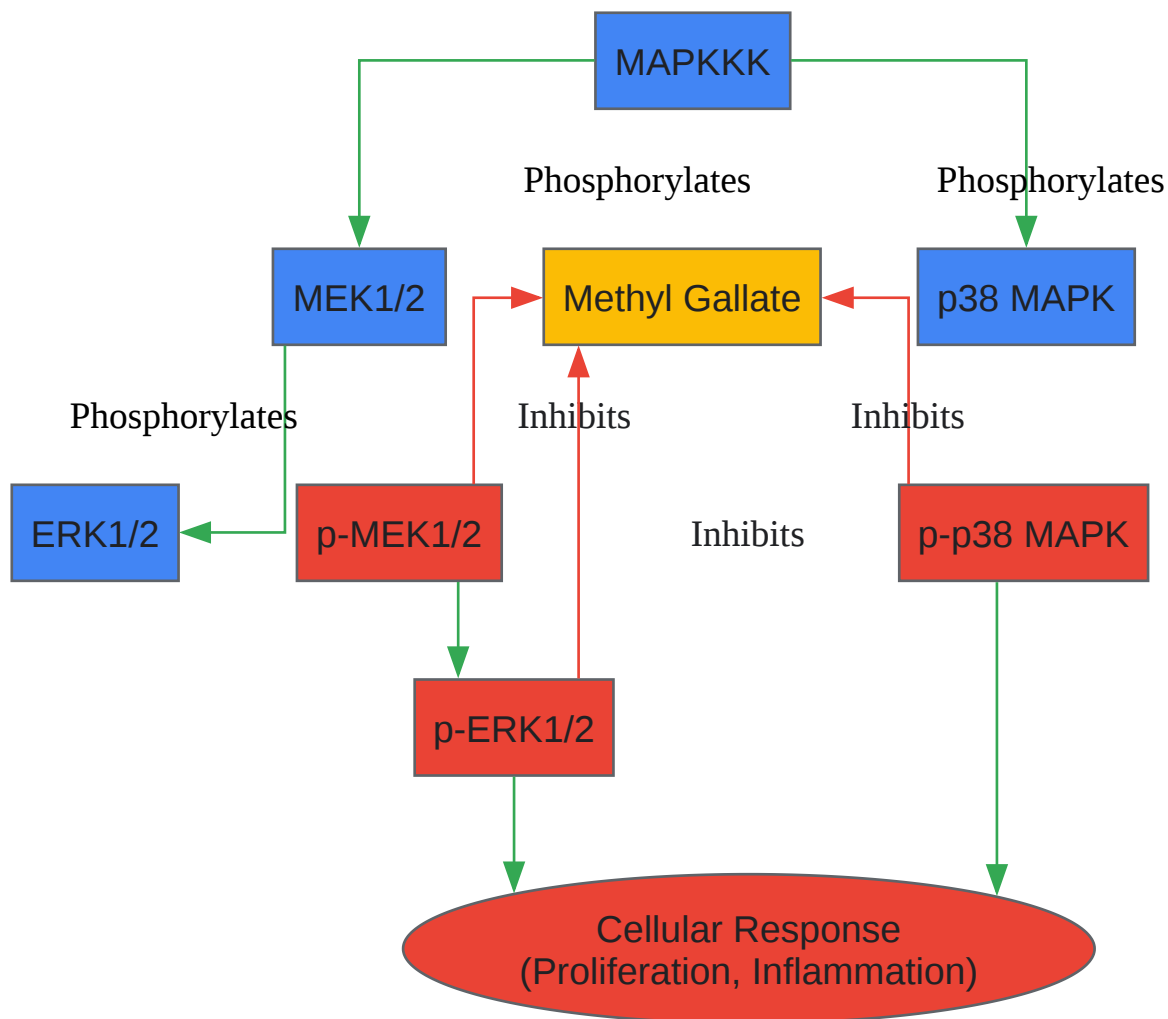


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Methyl Gallate's Inhibition of the NF- κ B Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. **Methyl gallate** has been shown to suppress the phosphorylation of key MAPK proteins like ERK and p38.[16][18][19]



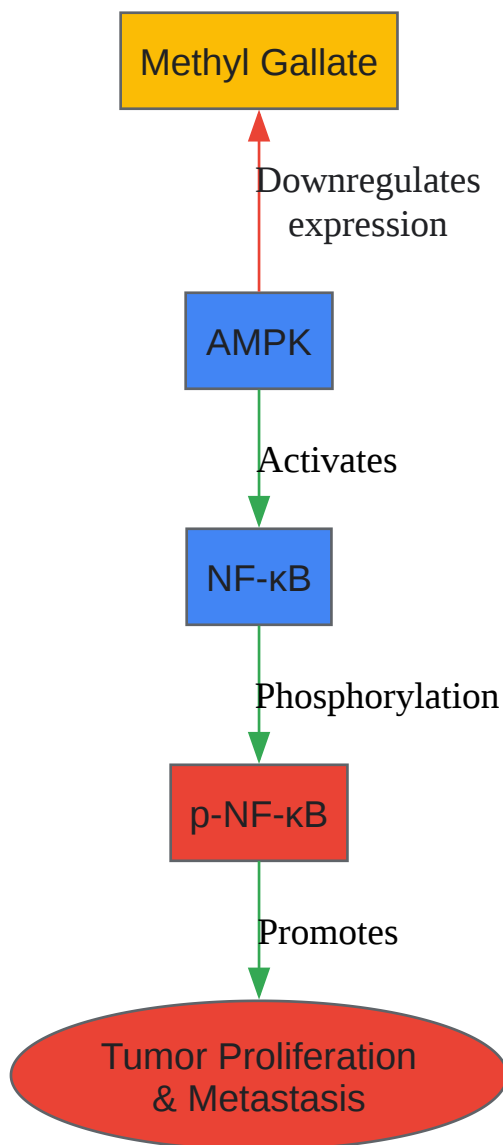
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Methyl Gallate's Modulation of the MAPK Pathway.

AMPK/NF- κ B Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. **Methyl gallate** has been found to downregulate AMPK expression, which in turn can inhibit NF- κ B

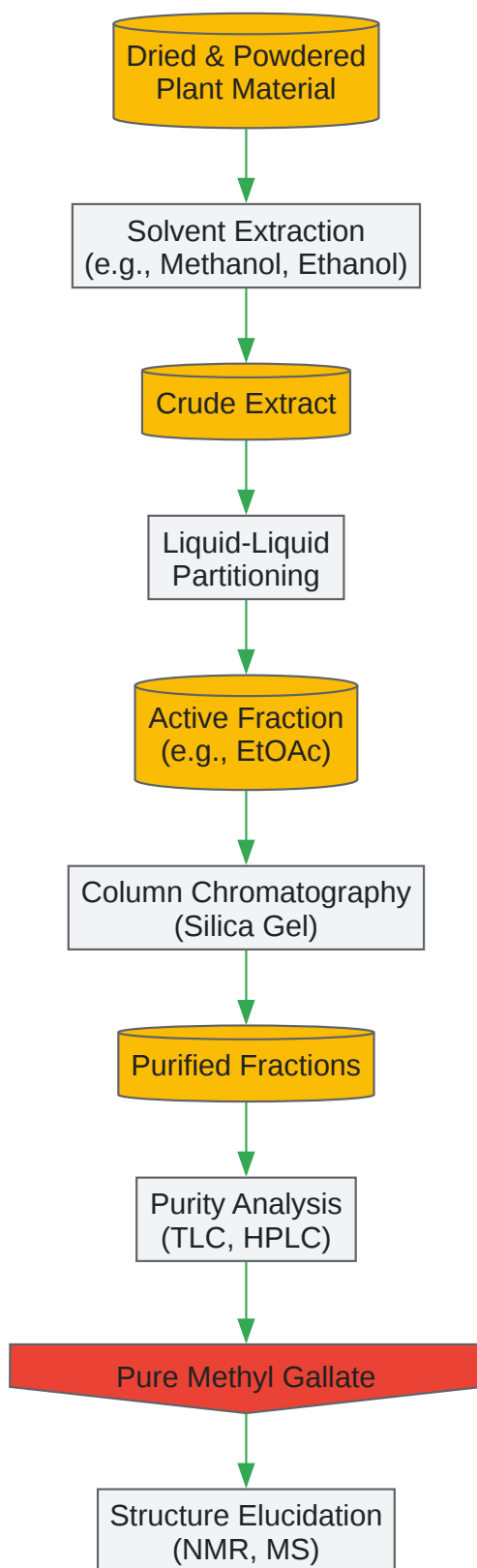
activity.[20]

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Methyl Gallate's Influence on the AMPK/NF-κB Axis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of **methyl gallate** from a plant source.



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